C19H21BrClNO4

Description

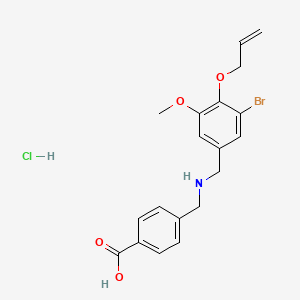

C${19}$H${21}$BrClNO$_4$, identified as 2-Bromo-4-tert-butylphenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate, is a halogenated carbamate derivative characterized by a bromo-substituted tert-butylphenyl group and a chloro-dimethoxyphenyl carbamate moiety. Its molecular structure (Figure 1) combines steric bulk from the tert-butyl group with electron-withdrawing halogens (Br, Cl) and methoxy substituents, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C19H21BrClNO4 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

4-[[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C19H20BrNO4.ClH/c1-3-8-25-18-16(20)9-14(10-17(18)24-2)12-21-11-13-4-6-15(7-5-13)19(22)23;/h3-7,9-10,21H,1,8,11-12H2,2H3,(H,22,23);1H |

InChI Key |

IRZWSRCTEYQLPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Br)OCC=C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves several steps. The preparation method typically includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl and morpholine derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: For industrial production, the process is scaled up, and additional steps such as purification and quality control are implemented to ensure the final product meets the required standards

Chemical Reactions Analysis

Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, it is used to study the interactions between different biomolecules.

Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired outcome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound is compared to three key analogs (Table 1):

Key Observations :

- C${19}$H${21}$BrClNO$_4$ features a carbamate linkage, which enhances hydrolytic stability compared to esters but is less stable than amides.

- The boronic acid derivative (C$6$H$5$BBrClO$_2$) exhibits distinct reactivity, enabling Suzuki-Miyaura cross-coupling reactions, but lacks the steric bulk of tert-butyl groups .

Physicochemical Properties

Experimental data for C${19}$H${21}$BrClNO$_4$ are sparse, but comparisons can be inferred from analogs (Table 2):

Analysis :

- The tert-butyl group in C${19}$H${21}$BrClNO$4$ increases hydrophobicity (higher LogP) but reduces aqueous solubility compared to the sulfonamide-containing C${15}$H${21}$BrN$2$O$_4$S.

- The boronic acid analog’s low solubility (0.24 mg/ml) highlights the trade-off between reactivity and bioavailability .

Biological Activity

Overview

C19H21BrClNO4 is a complex organic compound, specifically known as N-(4-bromo-2-chlorophenyl)-3,4,5-triethoxybenzamide . This compound has gained attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | This compound |

| IUPAC Name | N-(4-bromo-2-chlorophenyl)-3,4,5-triethoxybenzamide |

| Molecular Weight | 426.73 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of halogen substituents (bromine and chlorine) enhances their antimicrobial potency. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Example Study : In vitro tests showed that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Activity

This compound is also being investigated for its potential anticancer effects. Preliminary research suggests that it may inhibit specific kinases involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

- Mechanism of Action : Similar compounds have been shown to bind to the active sites of kinases, disrupting signaling pathways crucial for cell division and survival.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against pathogenic bacteria.

- Methodology : Disk diffusion method was employed to assess the antibacterial activity.

- Results : The compound displayed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.

-

Investigation of Anticancer Properties :

- Objective : To determine the effects of this compound on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability in treated vs. untreated groups.

- Results : A dose-dependent decrease in cell viability was observed in several cancer cell lines, supporting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Similar compounds have shown the ability to interact with nuclear receptors like estrogen and androgen receptors, modulating gene expression related to growth and metabolism .

- Calcium Signaling Modulation : Research indicates that related compounds can affect calcium signaling pathways, which are pivotal in various cellular functions including muscle contraction and neurotransmitter release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.